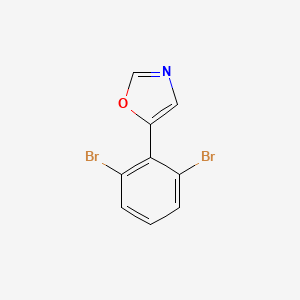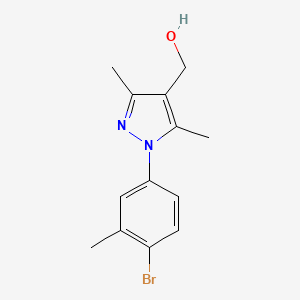![molecular formula C16H23NO4 B6356332 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid CAS No. 1182239-01-5](/img/structure/B6356332.png)
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid, also known as Boc-4-amino-3-methylphenylalanine, is an amino acid derivative. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of this compound is C16H23NO5 . The InChI code is 1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, biochemicals, and other compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. It is also used in the synthesis of other carboxylic acids, such as 4-methylbenzoic acid, and as a catalyst in the synthesis of other organic compounds.
Mécanisme D'action
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid acts as a catalyst in the synthesis of organic compounds. It acts as a nucleophile, attacking the carbon atom of the organic compound, resulting in the formation of a new bond. This reaction is known as nucleophilic substitution and is the basis for many synthetic organic reactions.
Biochemical and Physiological Effects
This compound{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid in lab experiments include its low cost, availability, and ease of use. It is also relatively non-toxic and does not have any known adverse health effects. The main limitation of using this compound in lab experiments is that it is not very stable and has a tendency to decompose over time.
Orientations Futures
In the future, 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid could be used in the development of new pharmaceuticals and biochemicals. It could be used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. It could also be used in the synthesis of other carboxylic acids, such as 4-methylbenzoic acid, and as a catalyst in the synthesis of other organic compounds. Additionally, it could be used in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid can be synthesized through a reaction between t-butyl bromide and 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acidamino-propionic acid. The reaction is carried out in a solvent such as acetonitrile and is heated to a temperature of 110°C. The reaction is then quenched with aqueous sodium bicarbonate and the resulting product is this compound{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLJMGWMFSMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)






![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

